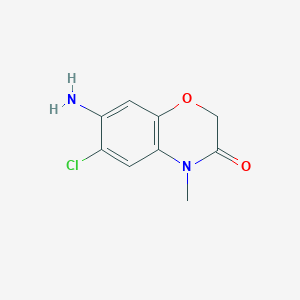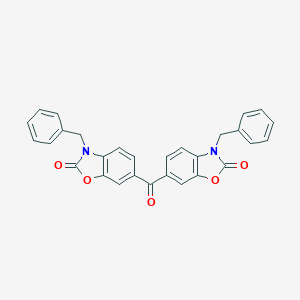![molecular formula C23H29NOS B304714 N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibits the activity of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide by binding to its bromodomain, which prevents it from binding to acetylated histones and regulating gene expression. This inhibition leads to the downregulation of genes that are critical for cancer cell proliferation and survival, as well as the suppression of inflammatory responses and viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide are dependent on the specific research application. In cancer therapy, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the treatment of inflammatory diseases, it has been shown to reduce cytokine production and suppress immune responses. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in lab experiments is its specificity for N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide, which allows for targeted inhibition of gene expression. However, its potency may also pose a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound's hydrophobic nature may make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. One area of focus is the development of more potent and selective N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibitors that can be used in clinical settings. Additionally, researchers are exploring the use of the compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, there is a growing interest in understanding the role of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in various disease states and identifying new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis method of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide involves the reaction of 4-tert-butylthiophenol with cyclohexylmagnesium bromide to form the intermediate cyclohexyl (4-tert-butylphenyl) sulfide. This intermediate is then reacted with benzoyl chloride to yield N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. The synthesis method is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in cancer therapy, as N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is known to play a critical role in cancer cell proliferation and survival. The compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma, as well as viral infections, such as HIV and influenza.
Propiedades
Nombre del producto |
N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide |
|---|---|
Fórmula molecular |
C23H29NOS |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-(4-tert-butylphenyl)sulfanylcyclohexyl]benzamide |
InChI |
InChI=1S/C23H29NOS/c1-23(2,3)18-13-15-19(16-14-18)26-21-12-8-7-11-20(21)24-22(25)17-9-5-4-6-10-17/h4-6,9-10,13-16,20-21H,7-8,11-12H2,1-3H3,(H,24,25)/t20-,21-/m1/s1 |
Clave InChI |
RDKBHFSHTVXDHU-NHCUHLMSSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S[C@@H]2CCCC[C@H]2NC(=O)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
